![molecular formula C16H15ClF3N3OS B2447604 N-{4-[3-cloro-5-(trifluorometil)piridin-2-il]-1,3-tiazol-2-il}ciclohexanocarboxamida CAS No. 2060748-71-0](/img/structure/B2447604.png)
N-{4-[3-cloro-5-(trifluorometil)piridin-2-il]-1,3-tiazol-2-il}ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H15ClF3N3OS and its molecular weight is 389.82. The purity is usually 95%.
BenchChem offers high-quality N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Fosfopanteteinil Transferasa Bacteriana
Este compuesto, también conocido como ML267, es un potente inhibidor de la fosfopanteteinil transferasa bacteriana . Esta enzima cataliza una modificación postraduccional esencial para la viabilidad y la virulencia de las células bacterianas . Se encontró que ML267 atenúa la producción de un metabolito dependiente de Sfp-PPTasa cuando se aplica a Bacillus subtilis a dosis subletales .
Actividad Antibacteriana
ML267 ha demostrado actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina . Esto sugiere que podría utilizarse potencialmente en el tratamiento de infecciones causadas por esta cepa resistente de bacterias .
Mecanismo de Resistencia en Escherichia coli
Los estudios de genética química han implicado el eflujo como un mecanismo de resistencia en Escherichia coli . Esto significa que ML267 podría utilizarse potencialmente para estudiar y comprender los mecanismos de resistencia en las bacterias .
Inhibición del Metabolismo Secundario en Bacterias
Se ha encontrado que ML267 frustra el crecimiento bacteriano al atenuar el metabolismo secundario . Esto podría utilizarse potencialmente para controlar el crecimiento bacteriano en varios entornos .
Uso Potencial en el Desarrollo de Fármacos
Dadas sus propiedades antibacterianas y su capacidad para inhibir la fosfopanteteinil transferasa bacteriana, ML267 podría utilizarse potencialmente en el desarrollo de nuevos fármacos .
Perfiles Farmacocinéticos
Se han estudiado los perfiles de absorción, distribución, metabolismo y excreción in vitro y los perfiles farmacocinéticos in vivo de ML267 . Esta información podría ser valiosa en el desarrollo de nuevos fármacos basados en este compuesto .
Mecanismo De Acción
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence as they catalyze a post-translational modification .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied . .
Result of Action
The compound’s action results in the attenuation of secondary metabolism and the thwarting of bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Propiedades
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-11-6-10(16(18,19)20)7-21-13(11)12-8-25-15(22-12)23-14(24)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFCYPNJQJAOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
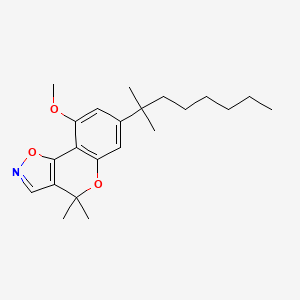
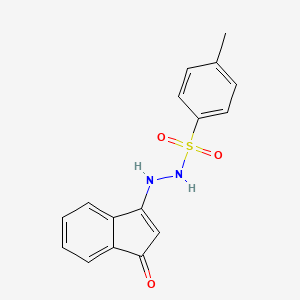

![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)
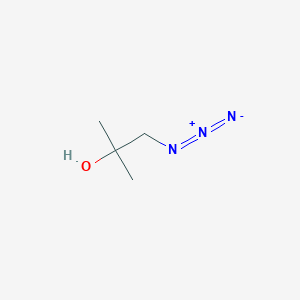
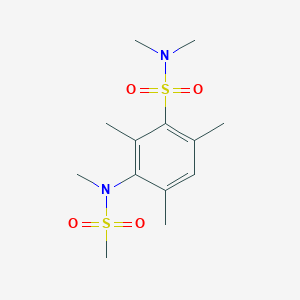
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)
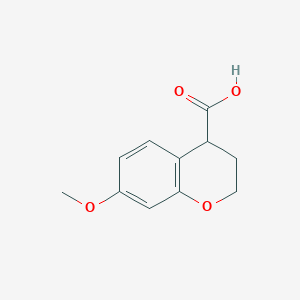


![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
![N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2447541.png)
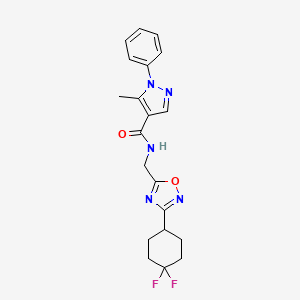
![[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2447545.png)
